molecular formula C20H18N2O4S B2860331 [3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1111591-97-9

[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2860331
CAS No.: 1111591-97-9
M. Wt: 382.43
InChI Key: ASURLKQZQFEBHM-UHFFFAOYSA-N
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Description

[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is an organic compound with a diverse array of applications in various fields. Its complex structure gives it unique chemical properties, making it valuable for scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : Begins with the preparation of key intermediates, typically involving cyclization and functional group transformations.

  • Reaction Conditions: : Often involve specific catalysts, precise temperature control, and sequential addition of reagents to ensure the correct formation of the compound's multiple functional groups.

Industrial Production Methods

  • Scale-Up Synthesis: : Adapting lab-scale procedures to industrial production, with a focus on optimizing yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom.

  • Reduction: : Reduction reactions may target the cyano group or the cyclopropyl ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine and phenyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Halogens, alkylating agents, or strong bases.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones.

  • Reduction Products: : Amines or alcohols.

  • Substitution Products: : Various substituted derivatives at the phenyl or pyridine rings.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : As a building block for more complex molecules, particularly in the design of new pharmaceuticals.

Biology

  • Biochemical Studies: : Investigating enzyme interactions and metabolic pathways.

Medicine

  • Drug Development:

Industry

  • Material Science: : As a precursor for advanced materials with specific functional properties.

Mechanism of Action

The compound's mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions may inhibit or activate certain pathways, resulting in the compound's observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-ethylpyridine-4-carboxylate

  • [4-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-5-carboxylate

Uniqueness

  • Structural Complexity: : The specific arrangement of functional groups and rings in [3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate provides unique reactivity and interaction profiles compared to its analogs.

Hope this breakdown helps!

Properties

IUPAC Name

(3-methoxycarbonylphenyl)methyl 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-25-19(23)14-5-3-4-12(8-14)11-26-20(24)15-9-17(13-6-7-13)22-18(27-2)16(15)10-21/h3-5,8-9,13H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURLKQZQFEBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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